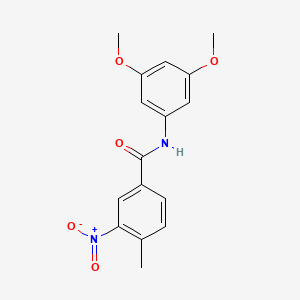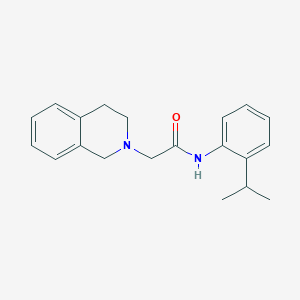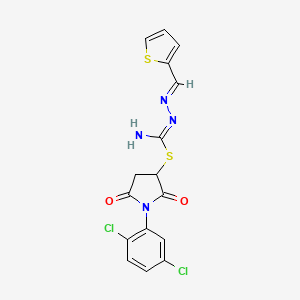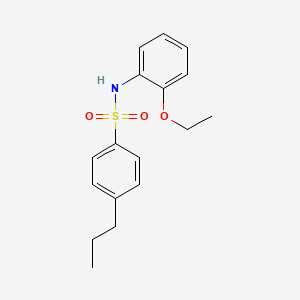![molecular formula C14H6BrN3O3 B5884735 {[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}malononitrile](/img/structure/B5884735.png)
{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}malononitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}malononitrile, commonly known as BNPF, is a chemical compound that has gained significant attention in the field of scientific research. BNPF is a yellow crystalline powder that is synthesized through a multistep reaction process. This compound has shown promising results in various fields of research, including medicinal chemistry, material science, and analytical chemistry.
Mechanism of Action
The mechanism of action of BNPF is not fully understood. However, studies have shown that BNPF can induce apoptosis in cancer cells by activating the caspase pathway. Additionally, BNPF has been shown to inhibit cell proliferation by inducing cell cycle arrest at the G2/M phase.
Biochemical and Physiological Effects:
BNPF has been shown to have both biochemical and physiological effects. In vitro studies have shown that BNPF can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, BNPF has been shown to have antibacterial and antifungal properties.
Advantages and Limitations for Lab Experiments
One advantage of using BNPF in lab experiments is its fluorescent properties, which make it a useful tool for detecting and quantifying metal ions. Additionally, BNPF has been shown to have potential as an anticancer and antibacterial agent, making it a useful tool for studying these diseases.
One limitation of using BNPF in lab experiments is its toxicity. Studies have shown that BNPF can be toxic to both cancer and normal cells at high concentrations. Additionally, BNPF has been shown to have limited solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the study of BNPF. One direction is the further study of its potential as an anticancer and antibacterial agent. Additionally, further studies are needed to fully understand the mechanism of action of BNPF. Finally, future studies could focus on the development of new synthesis methods for BNPF that are more efficient and cost-effective.
Synthesis Methods
The synthesis of BNPF involves a multistep reaction process that begins with the reaction of 2-bromo-4-nitrophenylhydrazine with furfural in the presence of acetic acid. The resulting intermediate product is then reacted with malononitrile in the presence of sodium ethoxide to yield BNPF. The overall reaction scheme is shown below:
Scientific Research Applications
BNPF has shown promising results in various fields of scientific research. In medicinal chemistry, BNPF has been studied for its potential as an anticancer agent. Studies have shown that BNPF can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, BNPF has also been studied for its potential as an antibacterial and antifungal agent.
In material science, BNPF has been studied for its potential as a fluorescent probe. BNPF exhibits strong fluorescence in the presence of certain metal ions, making it a useful tool for detecting and quantifying metal ions in various samples.
In analytical chemistry, BNPF has been studied for its potential as a reagent for the determination of various metal ions. BNPF can form stable complexes with metal ions, making it a useful tool for the determination of metal ions in various samples.
properties
IUPAC Name |
2-[[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6BrN3O3/c15-13-6-10(18(19)20)1-3-12(13)14-4-2-11(21-14)5-9(7-16)8-17/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWESODLHBJQJOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Br)C2=CC=C(O2)C=C(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-2-pyridinyl-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5884658.png)
![3,4-dimethoxybenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone](/img/structure/B5884688.png)



![4-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5884720.png)
![4-ethyl-7-[2-(4-fluorophenyl)-2-oxoethoxy]-8-methyl-2H-chromen-2-one](/img/structure/B5884727.png)

![1-[(2-methoxyphenoxy)acetyl]-4-phenylpiperazine](/img/structure/B5884745.png)
![ethyl 2-[(3,4-dichlorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5884748.png)

![3,4-dimethoxybenzaldehyde O-[2-oxo-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)ethyl]oxime](/img/structure/B5884762.png)

